molecular formula C16H13N5O2S B10863653 6-(2,6-Dimethoxyphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,6-Dimethoxyphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10863653
M. Wt: 339.4 g/mol
InChI Key: FBIDMNHBPHQDID-UHFFFAOYSA-N
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Description

3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a methoxy group, a pyridyl group, and a triazolothiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazinyl-thiadiazole derivatives with pyridyl-substituted aromatic compounds in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of nitro groups can yield corresponding amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and heterocyclic moieties, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5O2S/c1-22-11-4-3-5-12(23-2)13(11)15-20-21-14(18-19-16(21)24-15)10-6-8-17-9-7-10/h3-9H,1-2H3

InChI Key

FBIDMNHBPHQDID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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